![molecular formula C14H12N2O2S B1452838 1H-Pyrrolo[2,3-B]pyridine, 5-méthyl-1-(phénylsulfonyl)- CAS No. 1001070-50-3](/img/structure/B1452838.png)

1H-Pyrrolo[2,3-B]pyridine, 5-méthyl-1-(phénylsulfonyl)-

Vue d'ensemble

Description

Applications De Recherche Scientifique

Recherche sur le cancer : Inhibiteurs de FGFR

1H-Pyrrolo[2,3-B]pyridine : des dérivés ont été identifiés comme des inhibiteurs puissants du récepteur du facteur de croissance des fibroblastes (FGFR), qui joue un rôle crucial dans le développement et la progression tumorale . Ces composés présentent une activité inhibitrice significative contre diverses isoformes de FGFR, ce qui en fait des candidats prometteurs pour la thérapie anticancéreuse. Par exemple, certains dérivés ont montré une activité antiproliférative puissante contre les cellules Hep3B, une lignée cellulaire de cancer du foie .

Immunologie : Immunomodulateurs ciblant JAK3

Dans des applications immunologiques, les dérivés de 1H-Pyrrolo[2,3-B]pyridine sont explorés comme de nouveaux immunomodulateurs ciblant la Janus kinase 3 (JAK3) . JAK3 est cruciale pour le fonctionnement du système immunitaire, et son inhibition peut être bénéfique dans le traitement des maladies immunitaires et des affections nécessitant une immunosuppression, telles que la transplantation d'organes .

Transplantation d'organes : Modulation de la réponse immunitaire

Les dérivés de 1H-Pyrrolo[2,3-B]pyridine sont étudiés pour leur potentiel à moduler les réponses immunitaires lors de la transplantation d'organes. En ciblant JAK3, ces composés pourraient aider à prévenir le rejet d'organes et à améliorer les résultats de la transplantation .

Pharmacologie : Inhibition des kinases

En pharmacologie, l'accent est mis sur les propriétés d'inhibition des kinases des dérivés de 1H-Pyrrolo[2,3-B]pyridine. Les kinases sont des enzymes qui jouent un rôle clé dans les voies de transduction du signal, et leur inhibition peut conduire à des effets thérapeutiques dans diverses maladies, notamment le cancer .

Biochimie : Voies de transduction du signal

Du point de vue biochimique, les dérivés de 1H-Pyrrolo[2,3-B]pyridine sont précieux pour étudier les voies de transduction du signal. Leur capacité à inhiber des kinases spécifiques comme FGFR et JAK3 permet aux chercheurs de disséquer les mécanismes de signalisation impliqués dans la prolifération, la migration et la survie cellulaires .

Biologie moléculaire : Processus médiés par les cytokines

En biologie moléculaire, ces composés sont utilisés pour étudier les processus médiés par les cytokines. Étant donné que JAK3 est associée aux récepteurs des cytokines, son inhibition par les dérivés de 1H-Pyrrolo[2,3-B]pyridine peut fournir des informations sur le rôle des cytokines dans les fonctions cellulaires et les réponses immunitaires .

Mécanisme D'action

- These receptors play a crucial role in various cellular processes, including organ development, cell proliferation, migration, angiogenesis, and more .

- Abnormal activation of FGFR signaling due to mutations or amplification is associated with cancer progression .

- The compound inhibits FGFR1, FGFR2, and FGFR3, disrupting these pathways and affecting downstream signaling .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

- The compound’s absorption depends on its physicochemical properties (e.g., lipophilicity). It likely distributes to tissues expressing FGFRs. Metabolism occurs in the liver, leading to inactive metabolites. Elimination primarily occurs via urine and feces. High potency (low IC50 values) suggests good bioavailability .

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as fibroblast growth factor receptors (FGFRs), where it acts as a potent inhibitor . The compound forms hydrogen bonds with the backbone carbonyl of specific amino acids in the enzyme’s active site, thereby inhibiting its activity . This interaction is essential for its role in modulating biochemical pathways and cellular processes.

Cellular Effects

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting FGFRs, leading to altered gene expression and cellular metabolism . The compound’s inhibition of FGFRs can result in reduced cell proliferation and increased apoptosis in certain cancer cell lines . Additionally, it has been observed to impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- involves its binding interactions with biomolecules. The compound binds to the active site of FGFRs, forming hydrogen bonds with specific amino acids . This binding inhibits the enzyme’s activity, leading to downstream effects on cell signaling and gene expression. The inhibition of FGFRs by this compound can result in decreased phosphorylation of downstream signaling proteins, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that its inhibitory effects on FGFRs persist over extended periods, leading to sustained changes in cellular function . These findings suggest that the compound can be used effectively in long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- is involved in metabolic pathways related to its inhibition of FGFRs. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . Its inhibition of FGFRs can result in altered glucose metabolism and lipid synthesis, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its inhibitory effects on FGFRs. The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-5-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-9-12-7-8-16(14(12)15-10-11)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOCVLCQUZBHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678002 | |

| Record name | 1-(Benzenesulfonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001070-50-3 | |

| Record name | 1-(Benzenesulfonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

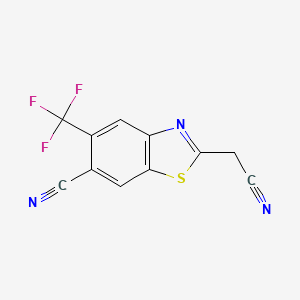

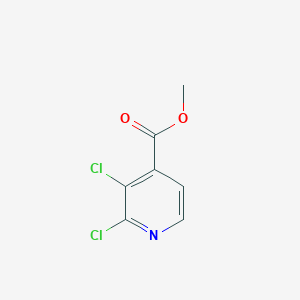

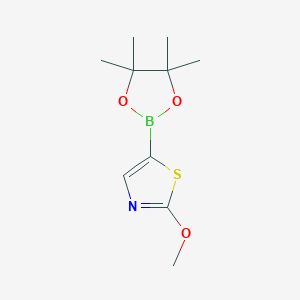

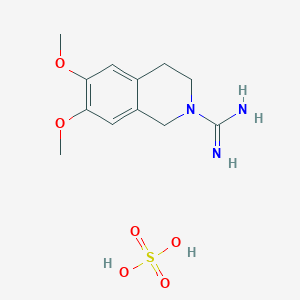

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1452756.png)

![2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine](/img/structure/B1452777.png)